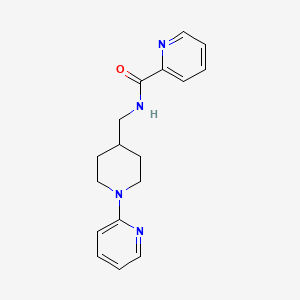

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-17(15-5-1-3-9-18-15)20-13-14-7-11-21(12-8-14)16-6-2-4-10-19-16/h1-6,9-10,14H,7-8,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNESLUVATZRTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide typically involves the reaction of 1-(pyridin-2-yl)piperidine with picolinic acid or its derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to modify the piperidine ring or the pyridine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

Substitution: Halogenating agents and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can lead to partially or fully hydrogenated products .

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several picolinamide derivatives, which differ in substituents, biological targets, and physicochemical properties. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison of Picolinamide Derivatives

Key Observations:

Structural Variations: CDD-813 (12a) incorporates a bulky quinolinone-acetyl group, enhancing its binding to BET bromodomains but reducing synthetic yield (68%) compared to simpler analogs . Compound 13h features a sulfamoyl group and ethoxyphenoxy substituent, likely improving solubility and target specificity for IL-1β inhibition .

Synthetic Efficiency :

- Derivatives with shorter chains (e.g., 30 , 32 ) achieve higher yields (94–98%) due to fewer steric hindrances during coupling reactions .

- Bulky substituents (e.g., CDD-813) lower yields, possibly due to challenges in purification or intermediate stability .

Biological Activity: CDD-813 and 13h demonstrate the impact of substituents on target selectivity. The quinolinone group in CDD-813 enhances BET affinity, while the sulfamoyl group in 13h directs activity toward IL-1β . The target compound’s pyridin-2-yl group may favor interactions with metal-dependent enzymes or nicotinic acetylcholine receptors, though specific data are absent in the evidence.

The target compound’s molecular weight (~352.4 g/mol) falls within the typical range for drug-like molecules, suggesting favorable bioavailability.

Research Implications

The piperidine-picolinamide scaffold is a versatile platform for drug discovery. Modifications at the piperidine nitrogen (e.g., pyridin-2-yl in the target compound) or picolinamide chain (e.g., acetylated quinolinone in CDD-813) enable tailored interactions with diverse biological targets. Future studies should explore the target compound’s activity in assays related to inflammation, epigenetics, or neurotransmission, leveraging structural insights from analogs .

Biological Activity

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a unique structural arrangement that includes a piperidine moiety linked to a pyridine ring and a picolinamide group. The synthesis typically involves the reaction of 1-(pyridin-2-yl)piperidine with picolinic acid, often utilizing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

This compound exhibits its biological activity through interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, impacting various biological pathways. Its potential as a ligand in biochemical assays has been investigated, suggesting its utility in drug discovery and development.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer activities. Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate the specific mechanisms involved.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of this compound has been explored in comparison to other piperidine and pyridine derivatives. For instance, similar compounds like piperine have shown various biological activities, highlighting the importance of structural features in determining pharmacological effects .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperine | Contains piperidine | Antimicrobial, anti-inflammatory |

| Isoniazid | Pyridine derivative | Antitubercular |

| N-(cyclopropylmethyl)-6-(S)-3-hydroxypyrrolidin-1-yl-pyrimidine | Inhibitor of NAPE-PLD | Modulates emotional behavior |

The distinct combination of piperidine and pyridine moieties with a picolinamide group in this compound contributes to its unique biological profile, making it a valuable compound for further research .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study demonstrated that compounds derived from this structure effectively inhibited the proliferation of specific cancer cell lines at micromolar concentrations.

- Antimicrobial Testing : Another investigation assessed its activity against various bacterial strains, showing promising results that warrant further exploration.

- Biochemical Assays : The compound's ability to act as a ligand was evaluated in several assays, indicating its potential role in drug development targeting specific receptors .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with picolinamide. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using Boc anhydride (Boc₂O) in tetrahydrofuran (THF) under reflux .

- Step 2 : Reductive amination or alkylation to introduce the pyridin-2-yl group.

- Step 3 : Deprotection and coupling with picolinoyl chloride in the presence of a base like pyridine .

Optimization Tips : - Use Pd/C catalysis for hydrogenation steps to improve yield .

- Purify intermediates via column chromatography or mass-directed preparative LC (purity >95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the pyridin-2-yl and picolinamide groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Framework :

- Core Modifications : Synthesize analogs with variations in the pyridin-2-yl group (e.g., substituents at positions 3 or 4) to assess binding affinity changes .

- Piperidine Ring Substitutions : Introduce methyl or fluoro groups to evaluate conformational effects on target engagement .

- In Silico Docking : Use tools like AutoDock to predict interactions with receptors (e.g., mGlu4) and prioritize analogs for synthesis .

Data Interpretation : - Correlate IC₅₀ values (from enzyme assays) with structural features to identify pharmacophores.

Q. How should researchers address contradictory data in solubility or bioactivity profiles across studies?

Root Causes :

- Variability in purity (e.g., residual solvents affecting solubility assays) .

- Differences in assay conditions (e.g., pH, temperature) .

Resolution Strategies : - Standardized Protocols : Adopt consistent purification (e.g., prep LC) and assay buffers .

- Control Experiments : Compare results with reference compounds (e.g., ML182 probe for mGlu4 activity) .

- Collaborative Validation : Share samples with independent labs to verify reproducibility .

Q. What computational methods are suitable for predicting reaction pathways or optimizing synthetic routes?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .

- Retrosynthetic Analysis : Tools like Synthia™ can propose alternative routes to bypass low-yield steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.